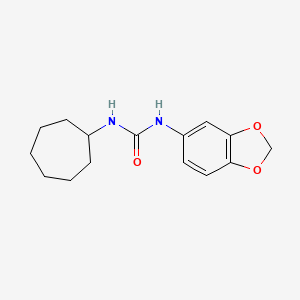
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol, also known as Ro 23-1684, is a compound that has been studied for its potential use in the treatment of cardiovascular and respiratory diseases.
作用機序
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 works by activating the beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are involved in the regulation of various physiological processes, including heart rate, blood pressure, and airway constriction. By activating these receptors, this compound 23-1684 can increase the strength of contractions in the heart and relax the smooth muscle in the airways.
Biochemical and Physiological Effects:
This compound 23-1684 has been shown to have a number of biochemical and physiological effects. In addition to its positive inotropic and bronchodilator effects, it has also been shown to increase the rate of oxygen consumption in cardiac muscle and to increase the release of catecholamines, which are hormones that play a role in the body's stress response.
実験室実験の利点と制限
One advantage of (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 for lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying the beta-adrenergic receptor system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684. One area of interest is its potential use in the treatment of heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Another area of interest is its potential use in the treatment of asthma and other respiratory diseases. Additionally, researchers may continue to study the biochemical and physiological effects of this compound 23-1684 in order to gain a better understanding of its mechanism of action and potential therapeutic uses.
合成法
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 can be synthesized using a multistep process involving the reaction of 4-methylpiperidine with benzyl bromide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-thiol. The final step involves the reduction of the resulting compound with sodium borohydride to yield this compound 23-1684.
科学的研究の応用
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 has been studied for its potential use in the treatment of cardiovascular and respiratory diseases. It has been shown to have a positive inotropic effect on cardiac muscle, meaning that it increases the strength of contractions in the heart. It has also been shown to have bronchodilator effects, meaning that it can help to relax the smooth muscle in the airways and improve airflow.
特性
IUPAC Name |
(3S,4R)-3-benzyl-4-methyl-1-(1-phenyltetrazol-5-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-20(26)12-13-24(15-17(20)14-16-8-4-2-5-9-16)19-21-22-23-25(19)18-10-6-3-7-11-18/h2-11,17,26H,12-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPVYIAIHNDYPA-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)
![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)
![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)
